

# A Technical Guide to PF-07293893: A Selective AMPK Gamma 3 Activator

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**PF-07293893** is a novel, orally bioavailable small molecule that acts as a selective activator of the γ3 isoform of AMP-activated protein kinase (AMPK). Developed by Pfizer for the potential treatment of heart failure, this compound progressed to Phase I clinical trials before its development was discontinued. This technical guide provides a comprehensive overview of the available preclinical and clinical data on **PF-07293893**, including its mechanism of action, biochemical and cellular activity, and the methodologies used in its evaluation. The information is intended to serve as a resource for researchers in the fields of cardiovascular disease, metabolic disorders, and drug discovery.

### Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1] As a heterotrimeric complex, it consists of a catalytic  $\alpha$  subunit and regulatory  $\beta$  and  $\gamma$  subunits.[1] The  $\gamma$  subunit, with its three isoforms ( $\gamma$ 1,  $\gamma$ 2, and  $\gamma$ 3), is responsible for binding AMP, which triggers a conformational change that leads to AMPK activation. The  $\gamma$ 3 isoform is predominantly expressed in skeletal muscle, making it an attractive therapeutic target for metabolic and muscle-related disorders.[2][3]

PF-07293893 was identified as a selective activator of the AMPK y3 isoform.[4] Its development was aimed at harnessing the metabolic benefits of AMPK activation specifically in



skeletal muscle for conditions such as heart failure.[5] Although the clinical development of **PF-07293893** was halted, the compound remains a valuable tool for understanding the physiological roles of AMPK y3.

# **Mechanism of Action and Signaling Pathway**

**PF-07293893** functions as a direct allosteric activator of the AMPK y3 complex. By binding to the y3 subunit, it mimics the effect of AMP, leading to the activation of the kinase. This activation initiates a downstream signaling cascade aimed at restoring cellular energy homeostasis.

Activated AMPK γ3 in skeletal muscle is known to phosphorylate key downstream targets, leading to:

- Increased Glucose Uptake: Through the phosphorylation of substrates like TBC1D1 and TBC1D4 (also known as AS160), which facilitates the translocation of GLUT4 transporters to the cell membrane.
- Enhanced Fatty Acid Oxidation: By phosphorylating and inactivating acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels and subsequent relief of the inhibition of carnitine palmitoyltransferase 1 (CPT1).
- Mitochondrial Biogenesis: Through the activation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[3]





Click to download full resolution via product page

Fig 1. Simplified AMPK Gamma 3 Signaling Pathway.



# **Quantitative Data**

While specific IC50 and EC50 values for **PF-07293893** are not publicly available in detail, the discovery process, as described in a presentation at the ACS Fall 2025 meeting, originated from a fragment screen.[5][7] The initial hits underwent significant medicinal chemistry optimization to enhance potency and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][7]

A Pfizer patent application (WO2024084390A1) likely covers **PF-07293893** and may contain more specific biological data, though this is not readily accessible in public summaries.[1]

Table 1: Summary of Preclinical Development

| Parameter              | Description                                                                                     | Source |
|------------------------|-------------------------------------------------------------------------------------------------|--------|
| Discovery Method       | Fragment-based screen                                                                           | [5][7] |
| Optimization Strategy  | Structure-based drug design, conformational constraints to improve potency and ADME properties. | [5][7] |
| In Vitro Target        | Selective activation of the AMPK y3 isoform.                                                    | [4]    |
| Therapeutic Indication | Heart Failure                                                                                   | [5][8] |

# **Experimental Protocols**

Detailed experimental protocols for the evaluation of **PF-07293893** have not been formally published. However, based on standard practices in the field and information from related studies, the following methodologies were likely employed.

### In Vitro AMPK Activation Assay

A common method to assess AMPK activation is a biochemical assay using purified recombinant human AMPK complexes.



- Objective: To determine the direct effect of PF-07293893 on the activity of different AMPK isoforms.
- Methodology:
  - Purified recombinant human AMPK heterotrimers (e.g., α2β2γ1, α2β2γ2, α2β2γ3) are incubated with a fluorescently labeled peptide substrate (e.g., SAMS peptide) and ATP.
  - The kinase reaction is initiated by the addition of the compound at various concentrations.
  - The reaction is stopped, and the amount of phosphorylated peptide is quantified using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer - TR-FRET).
  - EC50 values are calculated from the dose-response curves.

## **Cellular AMPK Activation Assay**

Cell-based assays are used to confirm the activity of the compound in a more physiological context.

- Objective: To measure the activation of AMPK in intact cells.
- Methodology:
  - A suitable cell line expressing the target AMPK isoform (e.g., C2C12 myotubes, which endogenously express AMPK γ3) is treated with PF-07293893 at various concentrations.
  - $\circ$  Cell lysates are prepared, and the phosphorylation status of AMPK (at Thr172 of the  $\alpha$  subunit) and its downstream substrate ACC (at Ser79) is determined by Western blotting or ELISA using phospho-specific antibodies.
  - Dose-dependent increases in phosphorylation indicate cellular AMPK activation.



# In Vitro Biochemical Assay Recombinant AMPK Isoforms (y1, y2, y3) Incubate with PF-07293893, SAMS peptide, ATP Measure Peptide Phosphorylation (e.g., TR-FRET) Calculate EC50

# Experimental Workflow for In Vitro and Cellular Assays



Click to download full resolution via product page

Fig 2. General Experimental Workflow for In Vitro and Cellular Assays.

# **Clinical Development and Discontinuation**

**PF-07293893** advanced into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adult participants.[8][9]

Table 2: Completed Phase I Clinical Trials



| ClinicalTrial.gov Identifier | Study Title                                                                                                                      | Status    |
|------------------------------|----------------------------------------------------------------------------------------------------------------------------------|-----------|
| NCT05907395                  | A First-in-Human Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Single Ascending Oral Doses of PF- 07293893 | Completed |
| NCT06177457                  | A Study to Understand the<br>Effect of Multiple Ascending<br>Doses of PF-07293893 in<br>Healthy Adult Participants               | Completed |
| NCT06413693                  | A Study to Evaluate the Effect<br>of PF-07293893 on Skeletal<br>Muscle Biomarkers in Healthy<br>Adult Participants               | Completed |

A plain language summary of the first-in-human study (C5171001, likely corresponding to NCT05907395) indicated that the drug was evaluated at doses ranging from 10 mg to 1500 mg.[10] The summary reported on safety assessments, including adverse events, laboratory tests, vital signs, and electrocardiograms, but did not disclose specific efficacy or biomarker data.[10]

In April 2025, Pfizer announced the discontinuation of the development of **PF-07293893**. The reasons for this decision have not been made public.

### Conclusion

**PF-07293893** represents a significant effort in the development of selective AMPK γ3 activators. The discovery and optimization of this compound highlight the potential of targeting this specific AMPK isoform for therapeutic benefit in diseases such as heart failure. While the clinical development of **PF-07293893** has been discontinued, the knowledge gained from its preclinical and early clinical evaluation provides a valuable foundation for future research in this area. Further disclosure of the detailed biochemical, cellular, and clinical data for **PF-07293893** 



would be of great interest to the scientific community and could aid in the development of the next generation of AMPK modulators.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. WO2024084390A1 Compounds for the activation of ampk Google Patents [patents.google.com]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Role of AMPK in skeletal muscle metabolic regulation and adaptation in relation to exercise PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of clinical candidate PF-07293893: A novel and selective AMPK gamma 3 activator for the treatment of heart failure ACS Fall 2025 American Chemical Society [acs.digitellinc.com]
- 6. mdpi.com [mdpi.com]
- 7. drughunter.com [drughunter.com]
- 8. PF-07293893 by Pfizer for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 9. PF-07293893 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 10. pfizer.com [pfizer.com]
- To cite this document: BenchChem. [A Technical Guide to PF-07293893: A Selective AMPK Gamma 3 Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542120#pf-07293893-as-a-selective-ampk-gamma-3-activator]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com